4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is a complex organic compound characterized by its unique structure, which includes a carbazole moiety substituted with tert-butyl groups and a benzimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide typically involves multiple steps. One common method starts with the preparation of 3,6-Di-tert-butylcarbazole, which is then reacted with appropriate reagents to introduce the benzimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, bases like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .
Scientific Research Applications
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide exerts its effects is primarily through its interaction with specific molecular targets. The carbazole moiety can participate in π-π interactions, while the benzimidamide group can form hydrogen bonds with target molecules. These interactions can influence the electronic properties and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Shares the carbazole core but lacks the benzimidamide group.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Similar structure but with an aniline group instead of benzimidamide
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzimidamide is unique due to the presence of both the carbazole and benzimidamide groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C27H31N3 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-(3,6-ditert-butylcarbazol-9-yl)benzenecarboximidamide |
InChI |
InChI=1S/C27H31N3/c1-26(2,3)18-9-13-23-21(15-18)22-16-19(27(4,5)6)10-14-24(22)30(23)20-11-7-17(8-12-20)25(28)29/h7-16H,1-6H3,(H3,28,29) |
InChI Key |
SQMSLMJKYPUQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.